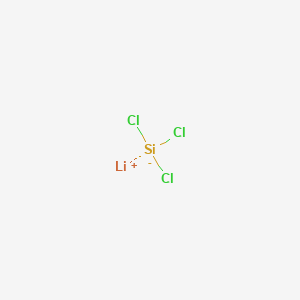
Ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- is a chemical compound with the molecular formula C9H5ClF3NO. It is characterized by the presence of a trifluoromethyl group, a benzoyl group, and an ethanimidoyl chloride moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Métodos De Preparación
The synthesis of ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- typically involves the reaction of trifluoroacetic acid with carbon tetrachloride, triethylamine, and triphenylphosphine in 1,2-dichloroethane at 0°C. This is followed by the addition of o-chloroaniline and refluxing the mixture . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions: Reagents such as triethylamine, triphenylphosphine, and carbon tetrachloride are commonly used in its reactions.
Aplicaciones Científicas De Investigación
Ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- involves its interaction with molecular targets through its reactive functional groups. The trifluoromethyl group and the benzoyl group play crucial roles in its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
Ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- can be compared with similar compounds such as:
N-Benzyl-2,2,2-trifluoroethanimidoyl chloride: This compound has a benzyl group instead of a benzoyl group, leading to different reactivity and applications.
2,2,2-Trifluoro-N-hydroxyethanimidoyl chloride: The presence of a hydroxy group instead of a benzoyl group results in distinct chemical properties and uses.
These comparisons highlight the unique features and applications of ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- in various fields of research and industry.
Propiedades
Número CAS |
112927-50-1 |
|---|---|
Fórmula molecular |
C9H5ClF3NO |
Peso molecular |
235.59 g/mol |
Nombre IUPAC |
N-benzoyl-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H5ClF3NO/c10-8(9(11,12)13)14-7(15)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
TUEVORYIRDGRKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole](/img/structure/B14315660.png)

![2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14315670.png)

![5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene](/img/structure/B14315685.png)
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)


![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)


![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)
